molecular formula C18H17NO5 B13756941 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-

4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-

Cat. No.: B13756941
M. Wt: 327.3 g/mol
InChI Key: IKSRJDQJBHXSPQ-UHFFFAOYSA-N
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Description

4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-amino-2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C18H17NO5/c1-21-11-5-6-12-14(9-11)24-18(16(19)17(12)20)10-4-7-13(22-2)15(8-10)23-3/h4-9H,19H2,1-3H3

InChI Key

IKSRJDQJBHXSPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4H-1-Benzopyran-4-one, 3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Formation of the benzopyran-4-one core.
  • Introduction of the 3-amino substituent.
  • Substitution at the 2-position with the 3,4-dimethoxyphenyl group.
  • Methoxylation at the 7-position.

These steps are typically achieved through condensation, cyclization, reduction, and substitution reactions under controlled conditions.

Stepwise Preparation Overview

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Formation of 3-formyl benzopyran-4-one Vilsmeier–Haack reaction using substituted ortho-hydroxy acetophenones and POCl3-DMF 3-formyl benzopyran-4-one intermediates (including 7-methoxy derivatives)
2 Modification of 3-formyl group Reduction or functional group transformation (e.g., to hydroxy methyl or enoic acid groups) Functionalized benzopyran-4-one intermediates
3 Introduction of 3-amino group Reaction with ammonium salts or amine hydrochlorides in presence of base (e.g., K2CO3) in acetone under reflux 3-amino substituted benzopyran derivatives
4 Substitution at 2-position with 3,4-dimethoxyphenyl Use of 3,4-dimethoxyphenyl precursors in condensation or coupling reactions 2-(3,4-dimethoxyphenyl) substituted benzopyran
5 Methoxylation at 7-position Introduction of methoxy group via methylation or starting from 7-methoxy substituted intermediates 7-methoxy substituted benzopyran derivatives

Detailed Synthetic Procedures

Synthesis of 3-Substituted-7-methoxy-4H-1-benzopyran-4-one Intermediates
  • The benzopyran-4-one core with 7-methoxy substitution is synthesized via condensation of phenylacetic acid derivatives with 2,4-dihydroxybenzaldehyde in the presence of acetic anhydride and triethylamine under reflux (130-135 °C for 5 hours).
  • After reaction completion, the mixture is quenched with ice-cooled water, filtered, and the solid product is treated with 20% sodium hydroxide solution at 50-55 °C for 1 hour to yield 3-substituted-7-hydroxy-2H-1-benzopyran-2-ones.
  • Subsequent methylation or direct use of 7-methoxy substituted starting materials leads to 7-methoxy derivatives.
Introduction of the 3-Amino Group
  • The 3-amino group is introduced by reacting the 3-substituted benzopyran-4-one intermediates with ammonium salts or amine hydrochlorides in dry acetone, using anhydrous potassium carbonate as a base, under reflux for approximately 3 hours.
  • The reaction mixture is cooled, filtered, and purified by silica gel chromatography to isolate the 3-amino substituted benzopyran derivatives.
Incorporation of the 2-(3,4-Dimethoxyphenyl) Substituent
  • The 2-position substitution with the 3,4-dimethoxyphenyl group is achieved by using phenylacetic acid derivatives bearing the 3,4-dimethoxyphenyl moiety during the initial condensation step or by subsequent coupling reactions.
  • This step is crucial as the 3,4-dimethoxyphenyl group imparts specific biological activities to the molecule.
Alternative Synthetic Routes and Improvements
  • Modified Vilsmeier–Haack reactions have been employed to improve yield and purity of 7-methoxy benzopyran-4-one-3-carbaldehydes, which are key intermediates.
  • Microwave-assisted synthesis has been reported for related benzopyran derivatives, enhancing reaction rates and yields.
  • Various solvents (e.g., halogenated hydrocarbons, alcohols, amides) and bases (triethylamine, potassium carbonate) are used to optimize reaction conditions.

Research Findings and Data

Yield and Purity

Compound/Step Yield (%) Melting Point (°C) Purification Method Reference
3-(3,4-Dimethoxyphenyl)-7-(2-pyrrolidin-1-yl-ethoxy)-2H-1-benzopyran-2-one 78 90-91 Silica gel chromatography
7-Methoxy benzopyran-4-one-3-carbaldehyde (modified Vilsmeier–Haack) Improved over conventional method Not specified Crystallization
3-Amino substituted benzopyran derivatives Moderate to good (50-90) Variable Filtration, recrystallization

Biological Activity Correlation

  • Compounds with 2-(3,4-dimethoxyphenyl) and 7-methoxy substitutions showed significant biological activities including uterotrophic and antiestrogenic effects in vivo.
  • The presence of the 3-amino group enhances potential binding and activity profiles in pharmacological assays.

Summary Table of Preparation Methods

Preparation Aspect Method Details Key Conditions/Notes
Core benzopyran-4-one synthesis Condensation of phenylacetic acid derivatives with dihydroxybenzaldehyde Reflux 130-135 °C, acetic anhydride, triethylamine
7-Methoxy substitution Starting from 7-methoxy substituted precursors or methylation of hydroxy intermediates Methylation or use of methoxy-substituted starting materials
3-Amino group introduction Reaction with ammonium salts or amine hydrochlorides in acetone with K2CO3 Reflux 3 hours, purification by silica gel chromatography
2-(3,4-Dimethoxyphenyl) substitution Use of 3,4-dimethoxyphenyl phenylacetic acid derivatives or coupling reactions Incorporated during initial condensation or post-synthesis
Purification Silica gel chromatography, recrystallization, filtration Eluents: methanol-chloroform mixtures, ethanol

Chemical Reactions Analysis

Types of Reactions

4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- can undergo various chemical reactions, including:

    Oxidation: To form corresponding oxides.

    Reduction: To reduce functional groups.

    Substitution: Such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases to affect replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with similar benzopyran structures.

    Coumarins: Another class of benzopyran derivatives with diverse biological activities.

    Isoflavones: Compounds with structural similarities and potential therapeutic applications.

Uniqueness

4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.

Biological Activity

4H-1-Benzopyran-4-one, 3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-, also known as 3-Amino-3',4',7-trimethoxyflavone (CAS Number: 72271-95-5), is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiestrogenic effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H17NO5
  • Molecular Weight : 327.33 g/mol
  • Structure : The compound features a benzopyran core with methoxy and amino substituents that contribute to its biological activity.

Antiestrogenic Activity

One of the most significant findings regarding this compound is its antiestrogenic activity. In a study evaluating various derivatives of benzopyran, the compound exhibited an antiestrogenic effect of 65% , indicating its potential as a therapeutic agent in estrogen-related conditions such as breast cancer .

Uterotrophic and Antiimplantation Activities

Research has shown that derivatives of benzopyran compounds can influence uterine activity. Specifically, in tests conducted on mature female albino rats, the compound demonstrated notable uterotrophic activity (87% based on dry uterine weight gain) and varying degrees of antiimplantation effects (14-29%) . These findings suggest potential applications in reproductive health.

Antiproliferative Effects

The compound's structure allows it to interact with various biological targets, leading to antiproliferative effects. The presence of methoxy groups enhances its ability to inhibit cell growth in certain cancer cell lines. Studies on related flavonoids have shown that modifications in their structure can significantly alter their biological effectiveness against cancer cells .

Case Studies

StudyFindings
Synthesis and Evaluation The compound was synthesized and evaluated for antiestrogenic activity, showing a significant reduction in estrogen receptor activity .
Uterotrophic Activity In vivo studies indicated strong uterotrophic effects in female rats, suggesting hormonal modulation capabilities .
Antiproliferative Screening Related compounds demonstrated broad-spectrum antiproliferative activities against various cancer cell lines, highlighting the potential of benzopyran derivatives in oncology .

The biological activities of 4H-1-Benzopyran-4-one derivatives are largely attributed to their ability to interact with estrogen receptors and other cellular targets. The methoxy groups enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Additionally, the amino group may play a role in receptor binding affinity.

Q & A

Q. What are the established synthetic routes for 4H-1-Benzopyran-4-one, 3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, starting with functionalization of the benzopyran core. Key steps include:

  • Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) to attach the 3,4-dimethoxyphenyl group.
  • Amination at the 3-position using nucleophilic substitution or reductive amination under controlled pH (~7–9) .
  • Methoxy group introduction via alkylation or demethylation protocols.
    Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the target compound . Optimization focuses on temperature (60–80°C for coupling), inert atmospheres (N₂/Ar), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How is the molecular structure of this compound validated post-synthesis?

Structural confirmation requires a combination of:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in the dimethoxyphenyl group) .
    • High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺) matching the theoretical mass (e.g., ~356.13 g/mol for C₁₈H₁₇NO₅) .
  • X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm stereoelectronic effects .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact (classified as skin/eye irritant) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory irritant at high concentrations) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products like deaminated derivatives?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, lower temperatures (<70°C) during amination reduce decomposition .
  • Protecting group strategies : Temporarily block reactive sites (e.g., methoxy groups) to prevent unwanted substitutions .
  • Real-time monitoring : Use in-situ FTIR or HPLC to track reaction progress and quench reactions at peak yield .

Q. How should researchers resolve contradictions in spectroscopic data across studies (e.g., NMR shifts)?

  • Cross-validate with computational chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvent effects or tautomerism .
  • Use hyphenated techniques : LC-NMR or LC-MS/MS to isolate and analyze impurities or degradation products that may skew data .
  • Reference deuterated solvents : Ensure consistency in solvent choice (e.g., DMSO-d₆ vs. CDCl₃) for direct spectral comparisons .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), then monitor degradation via:
    • HPLC-UV/DAD to quantify parent compound loss and identify degradation products (e.g., demethylation or oxidation byproducts) .
    • Mass spectrometry to characterize degradation pathways (e.g., cleavage of the amino group) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months to predict shelf-life .

Q. How can researchers develop analytical methods for quantifying this compound in biological matrices?

  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue .
  • Chromatographic separation : Optimize a reverse-phase HPLC method (C18 column, mobile phase: 0.1% formic acid/acetonitrile gradient) to achieve baseline resolution from matrix interferences .
  • Detection : Employ tandem mass spectrometry (MRM mode) for high sensitivity (LOQ < 1 ng/mL) .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). The 3,4-dimethoxyphenyl group may engage in π-π stacking with aromatic residues .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors from the amino group) for activity against specific diseases .
  • MD simulations : Assess binding stability over 100-ns trajectories to validate docking predictions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Synthesize analogs : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test biological activity (e.g., IC₅₀ in enzyme assays) .
  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data to guide further optimization .

Q. What strategies mitigate interference from impurities during spectral analysis?

  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in complex mixtures .
  • Purge steps : Pre-purify samples via preparative TLC or centrifugal partition chromatography before analysis .
  • Advanced detectors : Couple HPLC with charged aerosol detection (CAD) for impurity quantification without UV chromophores .

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